

# Furegrelate Sodium (U-63557A): A Technical Guide

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## Compound of Interest

Compound Name: Furegrelate Sodium

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## Abstract

**Furegrelate sodium**, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. **Furegrelate sodium** was initially investigated for its potential therapeutic applications in conditions such as arrhythmias, ischemic heart disorders, and thrombosis.[1] Although its development was discontinued, the compound remains a valuable tool for studying the role of thromboxane A2 in various physiological and pathological processes.

## Chemical and Physical Properties

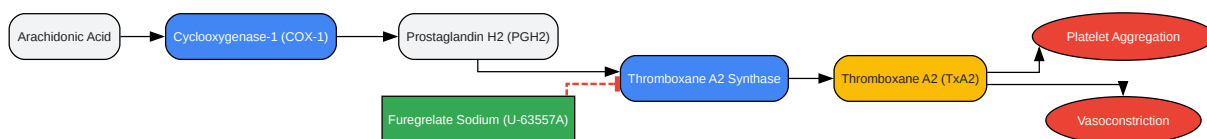
**Furegrelate sodium** is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid.[1] Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	Sodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate	[1]
Synonyms	U-63557A	[2]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> NNaO <sub>3</sub>	[3]
Molecular Weight	275.24 g/mol	[3]
CAS Number	85666-17-7	[3]
Appearance	Solid powder	[3]
Solubility	Soluble in water	[1]

## Mechanism of Action

**Furegrelate sodium** is a highly selective inhibitor of thromboxane A<sub>2</sub> synthase, a key enzyme in the arachidonic acid cascade.[1][4] This enzyme catalyzes the conversion of prostaglandin H<sub>2</sub> (PGH<sub>2</sub>) to thromboxane A<sub>2</sub> (TxA<sub>2</sub>).[4] TxA<sub>2</sub> is a potent vasoconstrictor and promoter of platelet aggregation.[1] By inhibiting thromboxane A<sub>2</sub> synthase, **furegrelate sodium** effectively reduces the production of TxA<sub>2</sub>, thereby attenuating its physiological effects.[1]

## Signaling Pathway of Thromboxane A<sub>2</sub> Synthesis and Inhibition by Furegrelate Sodium



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Caption: **Furegrelate Sodium** inhibits Thromboxane A<sub>2</sub> Synthase.

# Pharmacological Data

## In Vitro Potency

**Furegrelate sodium** is a potent inhibitor of thromboxane synthase.

Parameter	Value	Species/System	Reference
IC <sub>50</sub>	15 nM	Human platelet microsomal thromboxane A2 synthase	[2]

## Pharmacokinetics in Humans

Studies in normal male volunteers have characterized the pharmacokinetic profile of orally administered **furegrelate sodium**.

Parameter	Single Dose (200-1600 mg)	Multiple Dose (200-1600 mg BID for 4.5 days)	Reference
Tmax (Peak Serum Concentration Time)	~1 hour	~1 hour	[5]
t <sub>1/2</sub> ke (Elimination Half-life)	~3.5-5 hours	~2 hours	[5]
Bioavailability	80-90%	Not explicitly stated, but no significant change in pharmacokinetics over time was observed.	[1]
Metabolism	22-38%	Not explicitly stated	[1]
Excretion	Primarily renal	Primarily renal	[1][5]

## Efficacy in Clinical Trials

Clinical trials in healthy male subjects have demonstrated the pharmacological effects of **furegrelate sodium**.

Dose	Effect on Thromboxane B2 (TxB2) Generation	Effect on Platelet Aggregation	Reference
200 mg (BID)	Not statistically significant inhibition.	Variable, clear dose-response not apparent.	[6]
400 mg (BID)	Not statistically significant inhibition.	Variable, clear dose-response not apparent.	[6]
800 mg (BID)	Significant inhibition throughout the dosing interval.	Variable, clear dose-response not apparent.	[6]
1600 mg (BID)	Significant inhibition throughout the dosing interval.	Variable, clear dose-response not apparent.	[6]

## Experimental Protocols

### Determination of Thromboxane Synthase Inhibition (IC<sub>50</sub>)

While the specific details of the protocol used to determine the IC<sub>50</sub> of 15 nM are not fully available in the reviewed literature, a general methodology for such an assay is as follows:

- Preparation of Human Platelet Microsomes:
  - Obtain platelet-rich plasma (PRP) from healthy human donors.
  - Isolate platelets by centrifugation.
  - Lyse the platelets and isolate the microsomal fraction, which contains thromboxane A2 synthase, through differential centrifugation.

- Enzyme Inhibition Assay:
  - Incubate the platelet microsomal preparation with varying concentrations of **Furegrelate Sodium**.
  - Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
  - Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
  - Terminate the reaction.
- Quantification of Thromboxane B2:
  - Measure the amount of thromboxane B2 (the stable metabolite of TxA2) produced using a validated method such as a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- Data Analysis:
  - Plot the percentage of inhibition of TxB2 formation against the logarithm of the **Furegrelate Sodium** concentration.
  - Calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

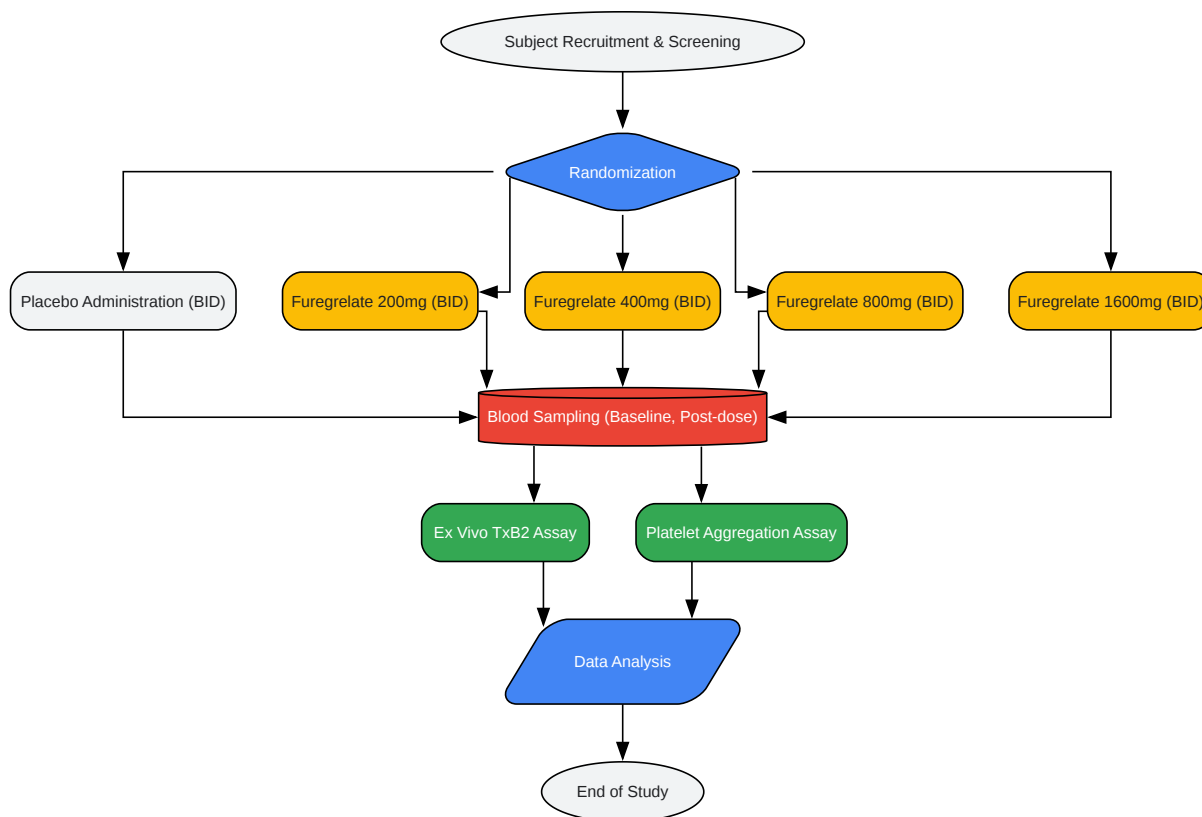
## Ex Vivo Measurement of Thromboxane B2 Generation in Clinical Trials

The following is a generalized protocol based on the descriptions from clinical studies:[5][6]

- Blood Collection:
  - Collect venous blood samples from subjects at baseline and at various time points after the administration of **Furegrelate Sodium** or placebo.
- Preparation of Platelet-Rich Plasma (PRP):
  - Anticoagulate the blood with an appropriate agent (e.g., sodium citrate).

- Centrifuge the blood at a low speed to separate the PRP.
- Challenge with Arachidonic Acid:
  - Incubate a sample of PRP with a known concentration of arachidonic acid to stimulate the production of thromboxane A<sub>2</sub>.
- Measurement of Thromboxane B<sub>2</sub>:
  - After a set incubation period, terminate the reaction.
  - Measure the concentration of TxB<sub>2</sub> in the plasma using a specific immunoassay (e.g., RIA or ELISA).
- Data Analysis:
  - Compare the levels of TxB<sub>2</sub> generated at different time points and between the furegrelate and placebo groups to determine the extent of inhibition.

## Experimental Workflow for a Clinical Trial



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Caption: Workflow of a multiple-dose clinical trial of Furegrelate.

## Conclusion

**Furegrelate Sodium** (U-63557A) is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to significantly reduce thromboxane B2 production in

humans has been demonstrated in clinical trials. While its clinical development was discontinued, it remains a valuable pharmacological tool for investigating the roles of thromboxane A2 in health and disease. Further research utilizing furegrelate could provide deeper insights into the pathophysiology of cardiovascular and other disorders where thromboxane A2 plays a critical role.

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- To cite this document: BenchChem. [Furegrelate Sodium (U-63557A): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260747#what-is-furegrelate-sodium-u-63557a]

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